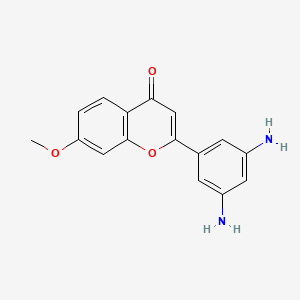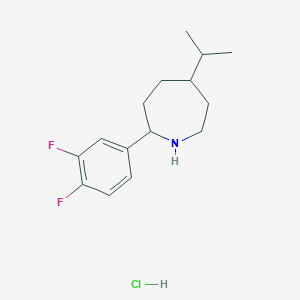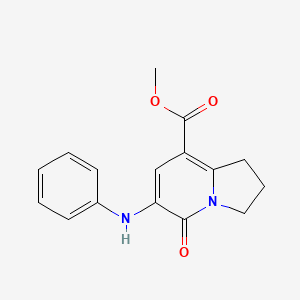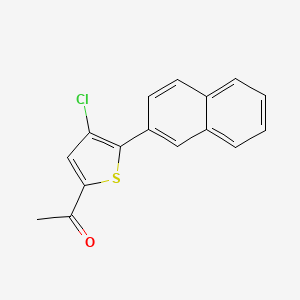
1-(4-Chloro-5-(naphthalen-2-yl)thiophen-2-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chloro-5-(naphthalen-2-yl)thiophen-2-yl)ethan-1-one is a synthetic compound belonging to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1-position.
Vorbereitungsmethoden
The synthesis of 1-(4-Chloro-5-(naphthalen-2-yl)thiophen-2-yl)ethan-1-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the thiophene ring: This can be achieved through the reaction of a suitable diene with sulfur sources under specific conditions.
Introduction of the naphthyl group: This step involves the coupling of the thiophene ring with a naphthalene derivative using palladium-catalyzed cross-coupling reactions.
Acylation: The final step involves the acylation of the thiophene ring to introduce the ethanone group.
Analyse Chemischer Reaktionen
1-(4-Chloro-5-(naphthalen-2-yl)thiophen-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or thiols.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
1-(4-Chloro-5-(naphthalen-2-yl)thiophen-2-yl)ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory, anti-cancer, and antimicrobial compounds.
Material Science: The compound is utilized in the development of organic electronic materials, such as organic photovoltaics and light-emitting diodes.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and receptor binding.
Wirkmechanismus
The mechanism of action of 1-(4-Chloro-5-(naphthalen-2-yl)thiophen-2-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with nuclear receptors, leading to changes in cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
1-(4-Chloro-5-(naphthalen-2-yl)thiophen-2-yl)ethan-1-one can be compared with other thiophene derivatives, such as:
Tipepidine: A thiophene-containing drug used as an antitussive.
Dorzolamide: A thiophene-based carbonic anhydrase inhibitor used in the treatment of glaucoma.
Tioconazole: An antifungal agent containing a thiophene moiety.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C16H11ClOS |
|---|---|
Molekulargewicht |
286.8 g/mol |
IUPAC-Name |
1-(4-chloro-5-naphthalen-2-ylthiophen-2-yl)ethanone |
InChI |
InChI=1S/C16H11ClOS/c1-10(18)15-9-14(17)16(19-15)13-7-6-11-4-2-3-5-12(11)8-13/h2-9H,1H3 |
InChI-Schlüssel |
CLCABHHOUXFXOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=C(S1)C2=CC3=CC=CC=C3C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


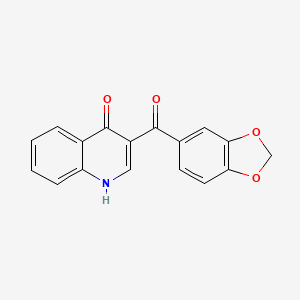

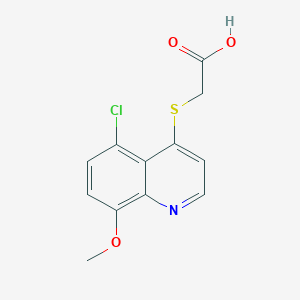
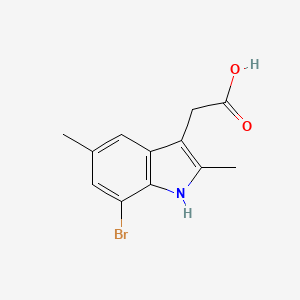
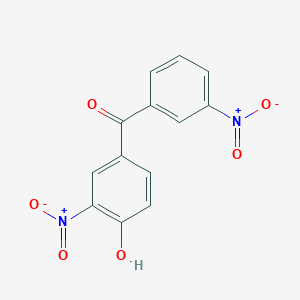
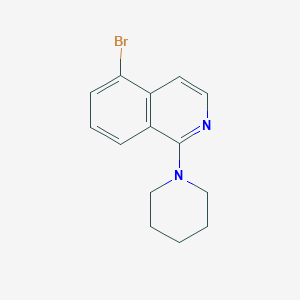

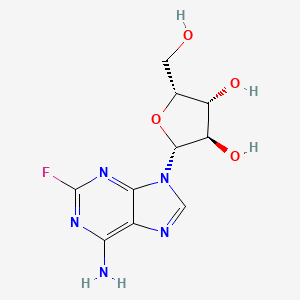
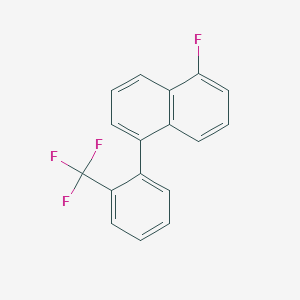
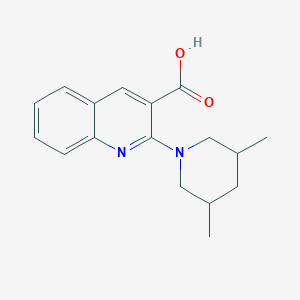
![12-thiapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene](/img/structure/B15063636.png)
